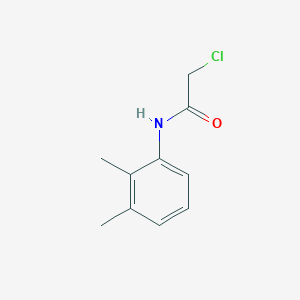

2-chloro-N-(2,3-dimethylphenyl)acetamide

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXPAYVQIXNSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304597 | |

| Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-07-0 | |

| Record name | 2564-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS Number: 2564-07-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide, identified by the CAS number 2564-07-0, is a chemical intermediate with growing significance in the fields of medicinal chemistry and drug development. An isomer of the well-documented lidocaine precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Its utility has been particularly noted in the preparation of quinoxalinyl thioether derivatives, which have demonstrated promising antibacterial and antifungal activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical sciences. The compound is also recognized as an impurity in the synthesis of tofacitinib (Tofacitinib Impurity 17) and lidocaine (Lidocaine impurity 20), highlighting its importance in analytical and quality control processes within pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its amide functional group and the presence of a chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[2] It is generally soluble in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2564-07-0 | |

| Molecular Formula | C₁₀H₁₂ClNO | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | [3] |

| InChI Key | UAXPAYVQIXNSHW-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cccc(c1C)NC(=O)CCl |

Synthesis and Characterization

The synthesis of this compound typically follows a standard N-acylation reaction.

General Synthesis Workflow

The synthesis involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. This electrophilic acyl substitution results in the formation of the corresponding acetamide.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-chloro-N-(aryl)acetamides

Materials:

-

Substituted aniline (e.g., 2,3-dimethylaniline)

-

Chloroacetyl chloride

-

Aqueous amine solution

-

Ice-cold water

-

95% Ethanol for recrystallization

Procedure:

-

Prepare an aqueous solution of the desired amine (e.g., 2,3-dimethylaniline).

-

Slowly add chloroacetyl chloride (four equivalents) dropwise to the aqueous amine solution over a period of one hour while stirring.

-

Allow the reaction mixture to stir overnight.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash it with cold water, and then dry it.

-

Recrystallize the crude product from 95% ethanol to obtain the purified 2-chloro-N-(substituted aryl)acetamide.[4][5]

Spectroscopic Data

Although the direct spectroscopic data for this compound is not provided in the search results, it is expected to be characterized by standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl group, the two methyl groups, the methylene protons of the chloroacetyl group, and the amide proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the methylene carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol ). |

Applications in Organic Synthesis

A key application of this compound is its use as a reactant in the synthesis of quinoxalinyl thioether derivatives, which have shown potential as antimicrobial agents.

Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-(substituted phenyl)acetamides

The synthesis involves a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a sulfur nucleophile.

Caption: Synthesis of a quinoxalinyl thioether derivative.

Experimental Protocol: Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-substituted phenyl)acetamides

The following is a general procedure for the synthesis of the thioether derivatives.[6]

Materials:

-

3-Methylquinoxalin-2-thiosodium

-

2-chloro-N-(substituted phenyl)acetamide (e.g., this compound)

-

Dimethylformamide (DMF)

-

Ice water

-

Ethanol for recrystallization

-

Activated charcoal

Procedure:

-

To a solution of 3-methylquinoxalin-2-thiosodium in DMF, add an equimolar quantity of the appropriate 2-chloro-N-(substituted phenyl)acetamide.

-

Reflux the reaction mixture for 6-9 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water with stirring.

-

Collect the separated crude product by filtration and wash it thoroughly with water.

-

Decolorize the crude product with activated charcoal and purify it by recrystallization from ethanol.[6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown notable biological activity.

Antimicrobial Activity of Quinoxaline Thioether Derivatives

Several thioether derivatives synthesized from various 2-chloro-N-(substituted phenyl)acetamides have demonstrated significant antibacterial activity, with some compounds showing efficacy comparable to the standard antibiotic Ciprofloxacin.[6] The antimicrobial potential of chloroacetamide derivatives has also been explored for topical treatment of fungal skin infections.[4]

General Mechanism of Action for Chloroacetamides

Chloroacetamide compounds, particularly those used as herbicides, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[6][7] This is achieved by targeting and inhibiting the condensing enzyme (VLCFA synthase) of the elongase system located in the endoplasmic reticulum.[6][7] This inhibition can disrupt the formation of stable cell membranes, leading to cell death.[7] While this mechanism is well-established in the context of herbicides, it provides a potential avenue for investigating the antimicrobial mode of action of related compounds. The ability of chloroacetamides to covalently bind to sulfhydryl (-SH) groups in enzymes and coenzymes is another proposed mechanism for their biological effects.[8]

Caption: Proposed mechanism of action for chloroacetamide derivatives.

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively available. As with all chloroacetamide derivatives, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active compounds, particularly antimicrobial quinoxalinyl thioether derivatives. This technical guide has provided an overview of its properties, synthesis, and potential applications, along with general experimental protocols. Further research into the specific biological activities of this compound and its derivatives, as well as detailed elucidation of their mechanisms of action, will be crucial for fully realizing their therapeutic potential in drug discovery and development. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(2,3-dimethyl-phenyl)-acetamide | CymitQuimica [cymitquimica.com]

- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide, with the CAS number 2564-07-0, is an organic compound belonging to the class of N-aryl acetamides. Its structure, featuring a chloroacetamide group attached to a 2,3-dimethylphenyl moiety, makes it a valuable intermediate in organic synthesis. Notably, it serves as a precursor for the synthesis of quinoxalinyl thioether derivatives, which have shown promise as antibacterial and antifungal agents[1]. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Solid | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |

| Molecular Weight | 197.66 g/mol | [1][3] |

| Melting Point | 135-136 °C | |

| Boiling Point | 333.1 ± 30.0 °C at 760 mmHg | |

| Flash Point | 155.2 °C | |

| Solubility | Soluble in organic solvents such as methanol. | |

| pKa (Predicted) | 12.91 ± 0.70 |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2564-07-0 | |

| InChI | InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | [2][3] |

| InChIKey | UAXPAYVQIXNSHW-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC=C(C=C1C)NC(=O)CCl | [2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl 2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine[4]. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,3-dimethylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Base (e.g., triethylamine or potassium carbonate)

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in an anhydrous solvent.

-

Add a base (1.0-1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography)[5].

-

Upon completion, quench the reaction by adding water.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound[5].

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various analytical techniques. While specific spectral data is not publicly available, the following methods are typically employed for characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: To identify the functional groups present, such as the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of biologically active molecules. A notable application is in the preparation of quinoxalinyl thioether derivatives, which have demonstrated antibacterial and antifungal properties[1].

Synthesis of Quinoxalinyl Thioether Derivatives

A general workflow for the synthesis of these derivatives is outlined below. This process involves a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by a sulfur-containing quinoxaline moiety.

Experimental Workflow for Synthesis and Antimicrobial Testing

Caption: Workflow for the synthesis and evaluation of antimicrobial quinoxalinyl thioether derivatives.

Biological Context and Potential Signaling Pathways

While this compound itself is not known to be biologically active, its derivatives, particularly the quinoxalinyl thioethers, exhibit antimicrobial properties[1]. The biological activity of quinoxaline derivatives is diverse and can involve various mechanisms of action.

Potential Mechanisms of Action of Quinoxaline Derivatives:

-

Disruption of Bacterial Cell Membrane: Some quinoxaline derivatives can interfere with the integrity of the bacterial cell membrane, leading to cell death.

-

Inhibition of Essential Enzymes: These compounds can act as inhibitors of crucial bacterial enzymes, thereby disrupting essential metabolic pathways.

-

Interference with DNA Synthesis: Some quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoxaline derivatives, leading to their antibacterial effect.

Hypothetical Bacterial Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by a quinoxaline derivative.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a useful building block in synthetic organic chemistry. Its primary significance lies in its role as a precursor to novel heterocyclic compounds with potential therapeutic applications, particularly in the development of new antimicrobial agents. Further research into the biological activities of its derivatives could lead to the discovery of new drug candidates.

References

Structural Elucidation of 2-chloro-N-(2,3-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a chemical compound within the broader class of chloroacetamides, which are known for a range of biological activities, including herbicidal and fungicidal properties. The precise substitution pattern on the aromatic ring is a critical determinant of a molecule's biological efficacy and safety profile. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data, a standardized synthesis protocol, and an exploration of its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₂ClNO

Molecular Weight: 197.66 g/mol

CAS Number: 2564-07-0

IUPAC Name: this compound

The molecular structure consists of a 2,3-dimethylphenyl group attached to the nitrogen of an acetamide moiety, with a chlorine atom substituted on the alpha-carbon of the acetyl group.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylaniline with chloroacetyl chloride.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane.

-

Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structural Elucidation

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | - Aromatic Protons: ~7.0-7.3 ppm (multiplet, 3H) - NH Proton: ~8.0-9.0 ppm (broad singlet, 1H) - CH₂Cl Protons: ~4.2 ppm (singlet, 2H) - Methyl Protons: ~2.2-2.3 ppm (two singlets, 6H) |

| ¹³C NMR | Chemical Shift (δ) | - Carbonyl Carbon: ~165 ppm - Aromatic Carbons: ~125-140 ppm - CH₂Cl Carbon: ~43 ppm - Methyl Carbons: ~15-20 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | - N-H Stretch: ~3250-3300 cm⁻¹ - C=O Stretch (Amide I): ~1660-1680 cm⁻¹ - N-H Bend (Amide II): ~1530-1550 cm⁻¹ - C-Cl Stretch: ~700-800 cm⁻¹ |

| Mass Spectrometry | m/z | - Molecular Ion [M]⁺: ~197/199 (due to ³⁵Cl/³⁷Cl isotopes) - Key Fragments: Loss of CH₂Cl, fragmentation of the amide bond |

Potential Biological Activity and Signaling Pathway

Chloroacetamide compounds are widely recognized for their herbicidal activity. Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2] This disruption of fatty acid metabolism leads to a cessation of cell division and expansion, ultimately resulting in plant death. The phytotoxicity of chloroacetamides is also linked to their reactivity and ability to be detoxified by glutathione conjugation in plants.[1][3]

While the specific biological activity of this compound has not been extensively reported, it is plausible that it shares this mechanism of action with other chloroacetamide herbicides.

Caption: Proposed mechanism of action for chloroacetamide herbicides.

Furthermore, some chloroacetamide derivatives have demonstrated fungicidal activity. For instance, 2-chloro-N-phenylacetamide has shown efficacy against fluconazole-resistant Candida species by inhibiting biofilm formation.[4] This suggests that this compound may also possess antifungal properties worthy of investigation.

Safety and Handling

As with all chloroacetamide compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

The structural elucidation of this compound is achievable through standard spectroscopic methods, and its synthesis is straightforward. Based on the known activities of the chloroacetamide class, this compound presents potential for development as a herbicide or antifungal agent. Further research is warranted to fully characterize its biological activity, determine its precise mechanism of action, and establish a comprehensive safety profile. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this and related molecules.

References

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

The Alpha-Chloro Group in 2-Chloro-N-(2,3-dimethylphenyl)acetamide: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2,3-dimethylphenyl)acetamide is a member of the N-aryl-α-chloroacetamide class of compounds, which are valuable intermediates in organic synthesis. The reactivity of these molecules is dominated by the α-chloro group, which is susceptible to nucleophilic substitution. This technical guide provides an in-depth analysis of the reactivity of this functional group, including reaction mechanisms, relevant quantitative data from analogous compounds, and detailed experimental protocols. Furthermore, it explores the biological significance of this class of compounds, offering insights into their mechanisms of action in herbicidal and antifungal applications.

Introduction

N-aryl-α-chloroacetamides are a class of organic compounds characterized by an acetamide backbone with a chlorine atom attached to the alpha-carbon and an N-aryl substituent. The subject of this guide, this compound, is a specific derivative with significant potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The key to its synthetic utility lies in the electrophilic nature of the alpha-carbon, making the chloro group a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, enabling the construction of diverse molecular architectures. Understanding the factors that influence the reactivity of this alpha-chloro group is paramount for its effective utilization in research and development.

Synthesis of this compound

The standard synthesis of this compound involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the aniline attacks the carbonyl carbon of the acid chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of an Analogous Compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Due to the limited availability of specific protocols for the 2,3-dimethylphenyl isomer, the following procedure for the synthesis of the closely related and widely studied 2,6-dimethylphenyl isomer is provided as a representative example.

Materials:

-

2,6-Dimethylaniline

-

Glacial Acetic Acid

-

Chloroacetyl Chloride

-

Sodium Acetate

-

Water

-

125 mL Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

-

Cool the solution to 10°C in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add a solution of 15 g of sodium acetate in 75 mL of water to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.

-

Stir the mixture for an additional hour.

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water on the filter.

-

Press the product as dry as possible and allow it to air dry. The expected yield is typically high, in the range of 85-90%.[1]

Reactivity of the Alpha-Chloro Group

The primary site of reactivity in this compound is the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom increases the electrophilicity of the alpha-carbon, making it susceptible to attack by nucleophiles.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The reaction of the alpha-chloro group with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion.

This reactivity allows for the introduction of a wide range of functionalities by selecting the appropriate nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

Quantitative Data from Analogous Reactions

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Lidocaine | Toluene | Reflux, 4 hours | 70 |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Lidocaine | Water | 100°C, 6 hours, Ni(OTf)₂ catalyst | 97.5[2] |

Experimental Protocol: Nucleophilic Substitution with an Amine (Lidocaine Synthesis)

The following protocol details the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine, a classic example of nucleophilic substitution at the alpha-chloro position.

Materials:

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide (from previous step)

-

Toluene

-

Diethylamine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add diethylamine (0.09 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, the precipitated diethylammonium chloride is removed by filtration.

-

Transfer the filtrate to a separatory funnel and extract three times with 30 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, lidocaine. The reported yield for this specific procedure is approximately 70%.[1]

Biological Activity of N-Aryl-α-chloroacetamides

While the primary focus of this guide is the chemical reactivity of the alpha-chloro group, it is this very reactivity that underpins the biological activity of many N-aryl-α-chloroacetamides. These compounds can act as alkylating agents, covalently modifying biological macromolecules and disrupting their function. Two notable examples from analogous compounds are their use as herbicides and their potential as antifungal agents.

Herbicidal Activity

Chloroacetamide herbicides, such as alachlor, function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3] This is achieved through the alkylation of a key enzyme in the VLCFA biosynthesis pathway.

Mechanism of Action:

-

The chloroacetamide herbicide is absorbed by the emerging shoots and roots of the plant.

-

The alpha-chloro group acts as an electrophile.

-

It is believed to covalently bind to a sulfhydryl group of an enzyme involved in fatty acid elongation.[4]

-

This irreversible inhibition of the enzyme disrupts the production of VLCFAs, which are essential components of cell membranes.

-

The lack of VLCFAs leads to a cessation of cell division and growth, ultimately causing the death of the seedling.

Antifungal Activity

Recent studies on 2-chloro-N-phenylacetamide have revealed its potential as an antifungal agent. The proposed mechanism of action involves interaction with the fungal cell membrane.[5][6]

Mechanism of Action:

-

2-Chloro-N-phenylacetamide is proposed to bind to ergosterol, a key component of the fungal plasma membrane.[5][6][7]

-

This binding disrupts the integrity and function of the cell membrane.

-

A secondary mechanism may involve the inhibition of DNA synthesis.[5][6][7]

-

The combined effects lead to the inhibition of fungal growth and, at higher concentrations, fungal cell death.

Conclusion

The reactivity of the alpha-chloro group in this compound is the cornerstone of its utility as a synthetic intermediate. This group readily participates in SN2 reactions with a variety of nucleophiles, allowing for the straightforward introduction of new functional groups. While quantitative kinetic data for this specific isomer is scarce, high-yielding protocols for analogous compounds, such as the synthesis of lidocaine from the 2,6-dimethylphenyl isomer, demonstrate the efficiency of these transformations. Furthermore, the inherent reactivity of the alpha-chloro group is the basis for the biological activity observed in this class of compounds, including their application as herbicides and their potential as antifungal agents. A thorough understanding of this reactivity is essential for researchers and drug development professionals seeking to leverage this compound and related compounds in the design and synthesis of novel molecules with desired chemical and biological properties.

References

An In-depth Technical Guide to the Electrophilic Nature of 2-chloro-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic properties of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and a member of the broader class of bioactive N-aryl chloroacetamides. This document outlines its chemical reactivity, supported by quantitative data from analogous compounds, and provides detailed experimental protocols for its synthesis and for the characterization of its electrophilicity.

Core Concepts: The Electrophilic Nature

The chemical reactivity of this compound is fundamentally governed by two primary electrophilic sites within its structure. The inherent electrophilicity of this compound makes it a versatile reagent for forging new chemical bonds, particularly with nucleophilic species.

-

The α-Carbon: The carbon atom adjacent to the chlorine atom (the α-carbon) is the principal electrophilic center. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on this carbon, making it susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.[1][2]

-

The Carbonyl Carbon: The carbon atom of the amide carbonyl group also exhibits electrophilic character due to the polarization of the carbon-oxygen double bond. While generally less reactive towards nucleophilic attack than the α-carbon in substitution reactions, its electrophilicity is a key feature of the molecule's overall electronic profile.

The class of chloroacetamides is generally considered to be highly reactive electrophiles, often referred to as "warheads" in the context of targeted covalent inhibitors in drug development.[3] Their reactivity surpasses that of other common electrophiles like acrylamides, making them potent alkylating agents.[3] The ease with which the chlorine atom is replaced by nucleophiles containing nitrogen, oxygen, or sulfur atoms is a defining characteristic of this class of compounds.[1][4]

Quantitative Analysis of Electrophilicity

The data presented below are second-order rate constants (kNuc) for the reaction of various environmentally relevant nucleophiles with chloroacetanilides. These constants provide a quantitative measure of the electrophilicity of the chloroacetamide moiety. The studies have shown that chloroacetanilides are particularly activated towards SN2 reactions, especially with highly reactive nucleophiles.[2]

Table 1: Second-Order Rate Constants (kNuc) for SN2 Reactions of Alachlor with Various Nucleophiles

| Nucleophile | kNuc (M-1s-1) |

|---|---|

| HS⁻ | 1.1 x 10⁻¹ |

| S₂O₃²⁻ | 1.8 x 10⁻³ |

| SO₃²⁻ | 1.1 x 10⁻⁴ |

| PhS⁻ | 1.2 x 10⁰ |

| I⁻ | < 1.0 x 10⁻⁶ |

| SCN⁻ | 3.0 x 10⁻⁶ |

Data sourced from a study on chloroacetanilide herbicides and is intended to be representative of the reactivity of the chloroacetamide functional group.[2]

Table 2: Physical and Structural Properties of Isomeric Dimethylphenyl Chloroacetamides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 2564-07-0 | C₁₀H₁₂ClNO | 197.66 | 213 |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | 39106-10-0 | C₁₀H₁₂ClNO | 197.66 | N/A |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | C₁₀H₁₂ClNO | 197.66 | 143-150[5] |

| 2-chloro-N-(3,4-dimethylphenyl)acetamide | 67215-64-5 | C₁₀H₁₂ClNO | 197.66 | N/A |

| 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide | 64010-70-0 | C₁₀H₁₁Cl₂NO | 232.10 | N/A |

Note: The physical properties, particularly melting points, can be influenced by the substitution pattern on the aromatic ring, which affects crystal packing and intermolecular forces.

Reaction Mechanisms and Synthesis Pathways

The primary reaction pathway involving the electrophilic center of this compound is the SN2 mechanism. This is exemplified in its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Lidocaine (an illustrative example)

A well-documented application showcasing the electrophilic nature of a related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is the industrial synthesis of the local anesthetic, Lidocaine. The reaction proceeds via a classic SN2 mechanism where the nucleophilic secondary amine (diethylamine) attacks the electrophilic α-carbon, displacing the chloride ion.

Caption: SN2 mechanism for the synthesis of Lidocaine.

General Synthesis of this compound

The title compound is typically synthesized via the chloroacetylation of 2,3-dimethylaniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for a representative experiment to characterize its electrophilic reactivity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[6][7]

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Sodium Acetate (1.5 eq)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a dropping funnel and reflux condenser

-

Deionized water

-

Ethanol (for recrystallization)

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Upon completion, slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold deionized water to remove acetic acid and salts.

-

Dry the crude product.

-

For further purification, recrystallize the solid from 95% ethanol.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a model nucleophile, such as thiophenol. The disappearance of the reactants can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (high purity)

-

Thiophenol (as nucleophile)

-

A suitable buffer solution (e.g., phosphate buffer, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Constant temperature water bath or incubator

-

HPLC system with a C18 column and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a stock solution of thiophenol in the same buffer solution to be used for the reaction. Ensure the pH is stable.

-

-

Kinetic Run:

-

Equilibrate the buffer solution to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.

-

Initiate the reaction by adding a known, small volume of the chloroacetamide stock solution to a known volume of the pre-heated buffer containing a known concentration of thiophenol. The nucleophile should be in pseudo-first-order excess (e.g., at least 10-fold higher concentration than the electrophile).

-

Start a timer immediately upon addition.

-

-

Sample Analysis:

-

At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent or simply cold mobile phase to stop the reaction.

-

Analyze the quenched sample by HPLC to determine the concentration of the remaining this compound. The HPLC method must be able to resolve the reactant from the product and the nucleophile.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound (ln[E]) versus time.

-

The slope of this line will be equal to -kobs (the pseudo-first-order rate constant).

-

The second-order rate constant (kNuc) is calculated by dividing kobs by the concentration of the nucleophile: kNuc = kobs / [Nucleophile].

-

Caption: Workflow for kinetic analysis of nucleophilic substitution.

Conclusion

This compound is a potent electrophile, a characteristic that defines its role as a valuable intermediate in organic synthesis. Its reactivity is centered on the α-carbon, which readily undergoes SN2 reactions with a variety of nucleophiles. While specific kinetic data for this particular isomer is sparse, analysis of related chloroacetamides provides a robust quantitative framework for understanding its high reactivity. The protocols provided herein offer standardized methods for its synthesis and for the quantitative evaluation of its electrophilic nature, empowering researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. media.neliti.com [media.neliti.com]

solubility of 2-chloro-N-(2,3-dimethylphenyl)acetamide in organic solvents

An In-depth Technical Guide on the Solubility of 2-chloro-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the current understanding of the solubility of this compound in various organic solvents. Due to a lack of specific quantitative data in published literature, this guide summarizes the available qualitative solubility information. Furthermore, it furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility using the gravimetric method, a standard procedure for acetanilide derivatives. A representative synthesis workflow is also presented to provide context for its production.

Qualitative Solubility Profile

| Solvent | Reported Solubility |

| Water | Insoluble |

| Chloroform | Soluble |

| Methanol | Soluble |

This data is based on general statements from chemical supplier safety data sheets and databases. Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

For research and development requiring precise solubility values, direct experimental measurement is necessary. The following is a detailed methodology based on the standard gravimetric method used for determining the solubility of related acetanilide compounds.[1]

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured. The solubility can then be calculated from these masses.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform)

-

Analytical balance (accuracy ± 0.1 mg)

-

Isothermal water bath or temperature-controlled shaker

-

Double-jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe (accuracy ± 0.1 K)

-

Heated pipette

-

Pre-weighed weighing bottles

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen solvent in the glass vessel. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the vessel in the isothermal water bath set to the desired temperature. Stir the mixture continuously for a prolonged period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: Stop the stirring and allow the solution to stand undisturbed for several hours (e.g., 6-8 hours) at the same constant temperature to allow the excess solid to settle completely.

-

Sample Withdrawal: Carefully withdraw a specific volume of the clear supernatant liquid using a pipette pre-heated to the experimental temperature to prevent premature crystallization.

-

Mass Measurement of Solution: Transfer the supernatant immediately into a pre-weighed weighing bottle, seal it, and accurately measure its total mass using the analytical balance.

-

Solvent Evaporation: Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 50-70°C). A vacuum desiccator can be used for heat-sensitive solvents or to expedite drying.

-

Mass Measurement of Solute: Once the solvent is fully evaporated and the solute is dry (constant mass is achieved), cool the weighing bottle to room temperature in a desiccator and weigh it again.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

-

m1 = mass of the solute (final mass of bottle + residue) - (initial mass of empty bottle)

-

m2 = mass of the solvent (total mass of solution) - (m1)

-

M1 = molar mass of the solute (197.66 g/mol )

-

M2 = molar mass of the solvent

-

x = (m1/M1) / [(m1/M1) + (m2/M2)]

-

Workflow Diagram

Illustrative Synthesis Workflow

This compound is typically synthesized via the acylation of 2,3-dimethylaniline. This reaction involves treating the amine with chloroacetyl chloride in the presence of a base or in a two-phase system to neutralize the hydrogen chloride byproduct.

This guide consolidates the available solubility information for this compound and provides actionable protocols for its quantitative analysis and a conceptual framework for its synthesis. Researchers are encouraged to perform direct measurements to obtain data relevant to their specific solvent systems and conditions.

References

An In-depth Technical Guide to the Stability and Storage of 2-chloro-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloro-N-(2,3-dimethylphenyl)acetamide. The information is curated for professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity and proper handling. This document synthesizes available data on the compound's chemical properties, potential degradation pathways, and analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a chloroacetanilide derivative. A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate storage and handling protocols.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol | [1] |

| CAS Number | 2564-07-0 | |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform and methanol; sparingly soluble in water. | [3] |

Stability Profile and Recommended Storage

Based on available safety data sheets and chemical properties, this compound is considered moderately stable under standard laboratory conditions.[3] However, like many chloroacetanilides, it is susceptible to degradation under specific environmental stressors.

Recommended Storage Conditions:

To maintain the integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | To prevent oxidative degradation. |

| Container | Keep container tightly closed. | To prevent moisture ingress and subsequent hydrolysis. |

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively documented in publicly available literature, the degradation pathways can be predicted based on its chemical structure and the known behavior of the chloroacetanilide class of compounds. The primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition.

The chloroacetamide moiety is susceptible to nucleophilic substitution of the chlorine atom, which is a key step in its degradation.[3]

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines (Q1A(R2) and Q1B).[4][5][6][7][8][9] These protocols are intended to serve as a starting point and should be optimized based on the specific properties of the compound and the analytical methods used.

General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at specified time points.

Caption: A typical workflow for conducting forced degradation studies.

Hydrolytic Stability

-

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

-

Protocol:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

-

For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating analytical method, such as UPLC-MS/MS.

-

Photostability

-

Objective: To assess the impact of light exposure on the stability of the compound.

-

Protocol (based on ICH Q1B): [6][7][8][9]

-

Expose the solid compound and a solution (e.g., in methanol) to a light source that provides both UV and visible light.

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period using a suitable analytical method.

-

Thermal Stability

-

Objective: To evaluate the effect of elevated temperatures on the solid compound.

-

Protocol:

-

Place a known quantity of the solid compound in a controlled temperature oven.

-

Test at one or more elevated temperatures (e.g., 60°C, 80°C).

-

A control sample should be stored at the recommended storage temperature.

-

Analyze the heated and control samples at specified time points (e.g., 1, 2, 4, 8 weeks).

-

Analytical Methodology for Stability Indicating Assays

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting and quantifying any degradation products. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose.

A UPLC-MS/MS method can be developed to separate this compound from its potential degradation products.[11][12] The mass spectrometer allows for the identification and quantification of the parent compound and any new peaks that appear during the degradation studies.

Summary of Quantitative Data

| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 |

| 0.1 M HCl at 60°C | % Assay of Parent Compound | |||

| % Total Degradation | ||||

| Major Degradant 1 (%) | ||||

| 0.1 M NaOH at 60°C | % Assay of Parent Compound | |||

| % Total Degradation | ||||

| Major Degradant 2 (%) | ||||

| Photostability (ICH Q1B) | % Assay of Parent Compound | |||

| % Total Degradation | ||||

| Thermal (80°C, solid) | % Assay of Parent Compound | |||

| % Total Degradation |

Conclusion

While this compound exhibits moderate stability under recommended storage conditions, it is susceptible to degradation through hydrolysis, photolysis, and thermal stress. This guide provides a framework for understanding its stability profile and for designing and executing forced degradation studies. The generation of specific stability data through these studies is essential for ensuring the quality, safety, and efficacy of this compound in research and development applications. It is imperative that researchers perform their own stability assessments to establish appropriate handling and storage protocols for their specific applications.

References

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. azom.com [azom.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. waters.com [waters.com]

- 12. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetamide moiety and a substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in the development of agrochemicals and pharmaceuticals, supported by experimental data and protocols.

The chloroacetamide functional group is a well-established electrophilic partner in nucleophilic substitution reactions, enabling the introduction of various functionalities. The 2,3-dimethylphenyl group, on the other hand, influences the molecule's steric and electronic properties, which can be strategically utilized to modulate the biological activity and physicochemical characteristics of the resulting derivatives. While its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is widely known as a precursor to the local anesthetic Lidocaine, the 2,3-dimethylphenyl isomer presents unique opportunities for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing reaction conditions and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| CAS Number | 2564-07-0 |

| Appearance | Solid |

| Purity | Typically ≥98% |

Synthesis of this compound

The most common method for the synthesis of this compound is the chloroacetylation of 2,3-dimethylaniline. This reaction involves the treatment of the amine with chloroacetyl chloride or a related chloroacetylating agent.

General Experimental Protocol: Chloroacetylation of 2,3-dimethylaniline

Materials:

-

2,3-dimethylaniline

-

Chloroacetyl chloride

-

Aqueous sodium hydroxide solution or an organic base (e.g., triethylamine)

-

An inert solvent (e.g., dichloromethane, 1,2-dichloroethylene)

-

Ice

Procedure:

-

Dissolve 2,3-dimethylaniline in an inert solvent in a reaction flask.

-

Add an aqueous solution of sodium hydroxide or an organic base to the mixture with stirring.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, continue stirring the reaction mixture for a specified period at room temperature or slightly elevated temperature to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or an acidic solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome: The reaction is expected to yield this compound as a solid product. The yield and purity will depend on the specific reaction conditions and purification method.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds and other organic molecules with potential biological activities. The reactive C-Cl bond is susceptible to nucleophilic attack, making it an excellent precursor for building molecular complexity.

Synthesis of Thiazole Derivatives

One of the significant applications of α-chloroacetamides is in the synthesis of thiazole derivatives, which are known to exhibit a wide range of biological activities. The Hantzsch thiazole synthesis is a classic method for this transformation.

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives from this compound and a thiourea derivative.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Microwave reactor (optional)

Procedure:

-

In a reaction vessel, mix equimolar amounts of this compound and thiourea in ethanol.

-

Heat the mixture under reflux for several hours or irradiate in a microwave oven for a shorter duration.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Filter the solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-4-(2,3-dimethylphenyl)thiazole derivative.

Expected Outcome: The reaction is expected to yield the corresponding 2-aminothiazole derivative. The structure can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Caption: Synthesis of 2-aminothiazole derivatives.

Potential Applications in Agrochemicals

Chloroacetamide herbicides are a well-established class of agrochemicals used for weed control.[3] While specific herbicidal activity data for derivatives of this compound is not extensively documented in publicly available literature, the structural similarity to known herbicides suggests that its derivatives could exhibit similar properties. For instance, compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) are effective herbicides.[4] The synthesis of novel analogs by reacting this compound with various nucleophiles could lead to the discovery of new herbicidal agents.

Similarly, various N-aryl-2-chloroacetamides have been investigated for their fungicidal properties.[5] The development of new fungicides is crucial to combat the emergence of resistant strains of phytopathogenic fungi. The this compound core can be a starting point for the synthesis of novel compounds with potential fungicidal activity.

Potential Applications in Pharmaceuticals

As previously mentioned, the 2,6-dimethylphenyl isomer is a key intermediate in the synthesis of Lidocaine and other pharmaceuticals.[6] While there is a lack of specific examples for the 2,3-dimethylphenyl isomer in the synthesis of marketed drugs, the general class of N-aryl acetamides is of significant interest in medicinal chemistry. Derivatives of chloroacetamides have been reported to possess a wide range of biological activities, including antimicrobial and analgesic properties.[1][7] Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Reactivity and Further Transformations

The chlorine atom in this compound is readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms.[4] This reactivity allows for the synthesis of a diverse library of compounds.

Reactions with Sulfur Nucleophiles

Reactions with sulfur nucleophiles, such as thiols and thiocyanates, can lead to the formation of thioethers and thiocyanates, respectively. These intermediates can be further cyclized to form various sulfur-containing heterocycles. For example, reaction with potassium thiocyanate can yield an intermediate that can be used to synthesize thiophene derivatives.

Reactions with Nitrogen Nucleophiles

Amines, hydrazines, and other nitrogen-containing nucleophiles can react with this compound to form the corresponding amino-substituted derivatives. These reactions are fundamental in building more complex molecules with potential biological activities.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can displace the chloride to form ether linkages. This reaction can be used to connect the chloroacetamide scaffold to other molecular fragments.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the chloroacetamide moiety provide a powerful platform for the generation of diverse molecular architectures. While its full potential in the development of new agrochemicals and pharmaceuticals is yet to be fully explored, the existing knowledge on related chloroacetamide derivatives suggests that it is a promising starting material for the discovery of novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the development of new and effective products for the agricultural and pharmaceutical industries. This guide provides a foundational understanding for researchers and developers to leverage the synthetic potential of this important chemical intermediate.

References

A Preliminary Investigation of 2-Chloro-N-(2,3-dimethylphenyl)acetamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its derivatives, focusing on their synthesis, potential biological activities, and avenues for future research. While specific data on the 2,3-dimethylphenyl isomer is limited, this document draws upon information from structurally related compounds, particularly the well-studied 2,6-dimethylphenyl isomer, to provide a foundational understanding for researchers in drug discovery and development.

Introduction

2-Chloro-N-aryl acetamides are a class of organic compounds characterized by a chloroacetamide moiety linked to an aromatic amine. The reactivity of the α-chloro group makes these compounds versatile intermediates for the synthesis of a wide range of derivatives and heterocyclic systems.[1][2][3] Derivatives of 2-chloro-N-aryl acetamides have shown a spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and analgesic properties.[1][4][5][6]

A notable example is 2-chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the industrial synthesis of the local anesthetic lidocaine and the antianginal drug ranolazine.[2][5][7] This established pharmaceutical relevance of the 2,6-dimethylphenyl isomer suggests that the corresponding 2,3-dimethylphenyl isomer and its derivatives could also possess significant, yet underexplored, therapeutic potential. This guide aims to consolidate the available information and provide a framework for the systematic investigation of these compounds.

Synthesis and Chemical Properties

The general synthetic route to this compound involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride.[1][6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting compound is a solid at room temperature and is soluble in organic solvents.

The key chemical feature of this compound is the electrophilic nature of the carbon atom bearing the chlorine, which makes it susceptible to nucleophilic substitution reactions.[2][3] This reactivity allows for the facile introduction of various functional groups, leading to a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Appearance |

| This compound | C₁₀H₁₂ClNO | 2564-07-0 | Not specified | Not specified |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 1131-01-7 | 143 - 150 | White to brown crystalline powder or needles |

| 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide | C₁₀H₁₁Cl₂NO | Not specified | Not specified | Not specified |

Note: Data for this compound is limited. Data for the 2,6-isomer is provided for comparison.[8]

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,6-dimethylphenyl isomer.[9]

-

Dissolve 2,3-dimethylaniline (1 equivalent) in a suitable organic solvent (e.g., 1,2-dichloroethylene or dichloromethane).

-

Add an aqueous solution of a base (e.g., 1N sodium hydroxide) and stir the mixture.

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while maintaining the temperature between 20 and 35°C.

-

Continue stirring at this temperature for 1.5 to 2 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, separate the organic layer and concentrate it under reduced pressure.

-

Collect the resulting precipitate by filtration and dry under reduced pressure to yield this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H and C=O stretches of the amide and the C-Cl stretch.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

Potential Biological Activities and Mechanisms of Action

Table 2: Potential Biological Activities of 2-Chloro-N-aryl Acetamide Derivatives

| Activity | Target Organisms/Systems | Potential Mechanism |

| Antibacterial | E. coli, P. aeruginosa, S. aureus[4] | Inhibition of essential enzymes or disruption of cell wall synthesis. |

| Antifungal | Candida sp.[4] | Disruption of fungal cell membrane integrity. |

| Analgesic | Central and peripheral nervous systems | Modulation of ion channels (e.g., sodium channels, similar to lidocaine[10]) or inflammatory pathways. |

The presence of the chloro atom is believed to be crucial for the biological activity of some acetamide derivatives.[6] The lipophilic nature of the dimethylphenyl ring may enhance the ability of these compounds to cross cell membranes.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing derivatives of this compound.

Caption: Synthetic workflow for this compound and its derivatives.

Hypothetical Signaling Pathway for Analgesic Action

Based on the known mechanism of the structurally similar lidocaine, a potential mechanism of action for the analgesic properties of these derivatives could involve the blockade of voltage-gated sodium channels.

Caption: Postulated mechanism of analgesic action via sodium channel blockade.

Future Directions

The preliminary information gathered suggests that this compound derivatives represent a promising area for further investigation. Key future research directions include:

-

Synthesis of a diverse library of derivatives: Utilizing the reactivity of the chloro group to introduce a variety of substituents and explore the structure-activity relationship (SAR).

-

Systematic biological screening: Evaluating the synthesized compounds for their antibacterial, antifungal, and analgesic properties using standardized in vitro and in vivo assays.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which the active compounds exert their biological effects.

-

Toxicology and pharmacokinetic profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new therapeutic agents. While research on this specific isomer and its derivatives is in its infancy, the established biological activities of related compounds provide a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to unlock the potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. ijpsr.info [ijpsr.info]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. apicule.com [apicule.com]

- 8. 135440100 [thermofisher.cn]

- 9. prepchem.com [prepchem.com]

- 10. Lidocaine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a key intermediate in the production of various pharmaceuticals. The synthesis involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride. This application note outlines the reaction conditions, purification methods, and analytical data for the synthesized compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor in the manufacturing of pharmaceuticals. Its synthesis is a fundamental example of N-acylation, where an amine is acylated using an acyl chloride. The reaction of 2,3-dimethylaniline with chloroacetyl chloride yields the desired amide, this compound. This compound and its derivatives are of significant interest due to their biological activities. The protocol described herein is based on established synthetic methodologies for similar anilide compounds.[1][2]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product.

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from procedures for the synthesis of structurally related compounds.[1][3][4][5]

3.1. Materials and Equipment

-

2,3-Dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Toluene

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (0.1 mol, 12.12 g) in glacial acetic acid (100 mL).

-

Cooling: Cool the solution to 10-15°C using an ice bath.

-

Addition of Chloroacetyl Chloride: While maintaining the temperature, slowly add chloroacetyl chloride (0.11 mol, 12.42 g, 8.7 mL) dropwise to the stirred solution. The addition should take approximately 20-30 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours.

-